

# in vivo administration of CREB-IN-1 TFA in mouse models

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**Compound Focus:** Creb-IN-1 tfa

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## Compound Profile and Key Findings

The search results indicate that **666-15** is a potent and specific small-molecule inhibitor of the CREB transcription factor [1]. To address its poor oral bioavailability, a prodrug strategy was employed, leading to the development of a phosphate prodrug (referred to as **compound 3** in the source research) [1].

- **Mechanism of Action:** 666-15 inhibits CREB-mediated gene transcription by disrupting the interaction between phosphorylated CREB and its coactivators, though the precise molecular mechanism is not detailed in the results [1].
- **Proof of Concept:** The phosphate prodrug **3** was successfully converted into the active compound 666-15 *in vitro* and demonstrated potent CREB inhibitory activity with anti-breast cancer effects in a preclinical model [1].
- **Key Improvement:** The primary advancement with prodrug **3** was a significant increase in oral bioavailability, rising from **5.9%** for 666-15 to **38%** for the prodrug, making it suitable for oral administration studies [1].

## Pharmacokinetic and Dosing Data

The table below summarizes the key *in vivo* pharmacokinetic parameters for 666-15 and its prodrug (compound **3**) in mice, as reported in the search results [1].

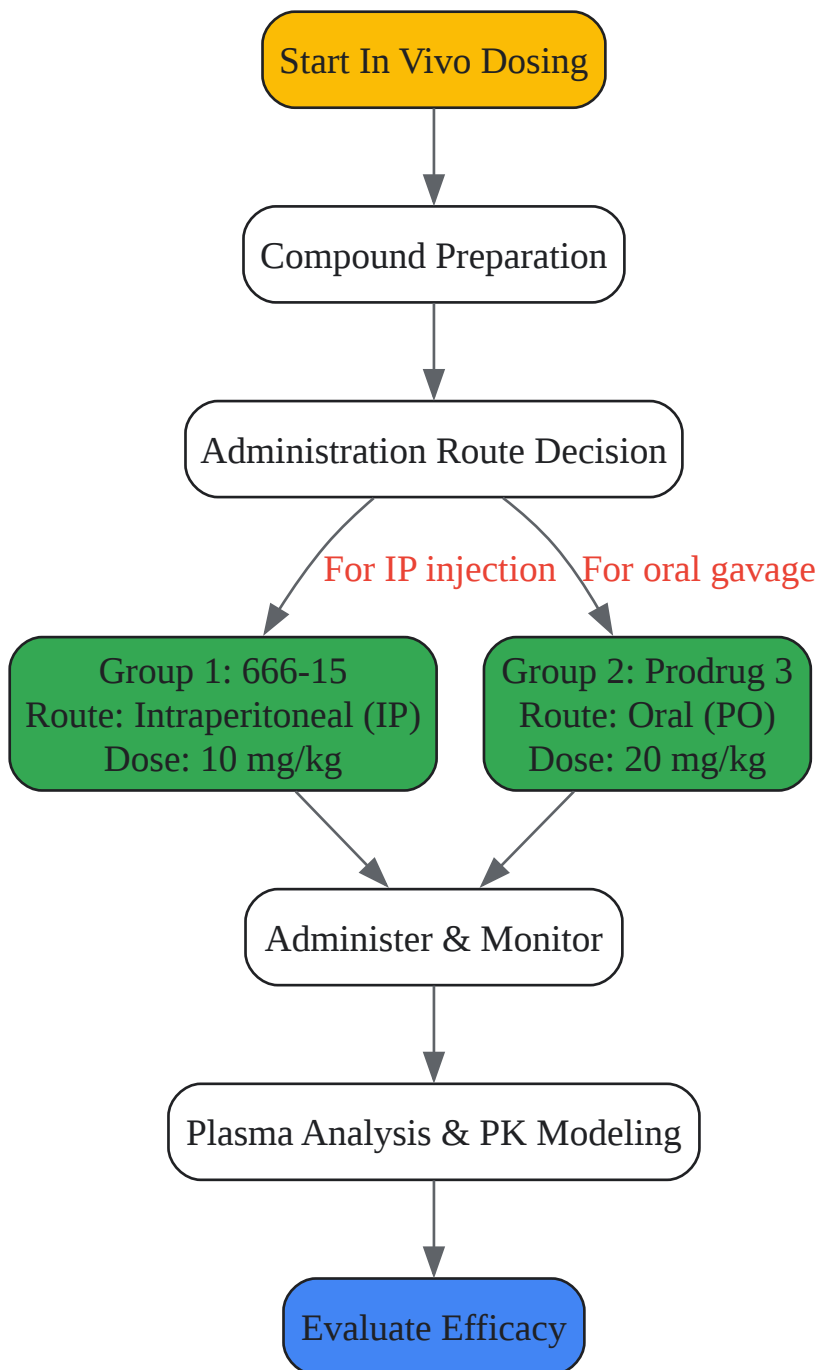
Parameter	666-15 (IP)	666-15 (PO)	Prodrug 3 (PO)
Bioavailability (F%)	47.0%	5.9%	38%
Half-life (t <sub>1/2</sub> )	6.48 h	6.81 h	Information not specified
Tmax	0.25 h	2.00 h	Information not specified
Cmax	737 ng/mL	180 ng/mL	Information not specified

Based on this data, the following dosing recommendations can be inferred for preclinical studies:

Compound	Recommended Route	Inferred Dose	Rationale
666-15	Intraperitoneal (IP)	10 mg/kg	Used effectively in prior studies [1].
Prodrug 3	Oral (PO)	20 mg/kg	Dose used in pharmacokinetic studies; designed for oral route [1].

## Experimental Protocol for In Vivo Administration

The following workflow and protocol summarize the administration procedures based on the methodologies from the search results.



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#### Materials:

- **Test Compounds:** 666-15 and prodrug 3 (CREB-IN-1 prodrug) [1].
- **Formulation:** The specific vehicle for *in vivo* formulation is not detailed in the search results. This requires further optimization or reference to standard protocols for small molecule inhibitors.

- **Animals:** Adult mouse models (e.g., for cancer xenografts). The genetic background used in the source research was a C57BL/6 × 129/SvEv hybrid [2].

#### Procedure:

- **Formulation:** Prepare fresh dosing solutions immediately prior to administration. The search results note that 666-15 has low aqueous solubility (<100 µM in PBS), which was the driving factor for the prodrug development [1].
- **Dosing Regimen:**
  - Weigh animals and calculate dosing volume based on body weight.
  - For **666-15**, administer via **intraperitoneal (IP) injection** at a dose of **10 mg/kg** [1].
  - For the **prodrug 3**, administer via **oral gavage (PO)** at a dose of **20 mg/kg** [1].
- **Pharmacokinetic Sampling:**
  - Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
  - Centrifuge blood samples to obtain plasma.
  - Analyze plasma concentrations of the active compound 666-15 using **LC-MS/MS** [1].
- **Efficacy Assessment:** In a therapeutic study, administer compounds according to a set schedule (e.g., daily). Monitor tumor growth or other relevant disease metrics in the model. Harvest tissues at the endpoint for further analysis.

## Critical Considerations and Limitations

- **Vehicle and Solubility:** The vehicle used to formulate 666-15 for *in vivo* studies is not specified, representing a significant gap for protocol replication. Its low solubility is a major limitation [1].
- **Stability of Derivatives:** Amino acid ester prodrugs of 666-15 were found to be unstable, while the sulfate prodrug was too stable and did not efficiently release the active compound. The phosphate prodrug (3) showed an appropriate half-life of ~2 hours for conversion [1].
- **Lack of Efficacy Data:** The search results confirm the prodrug's improved bioavailability and *in vitro* potency but do not provide detailed efficacy data from animal models [1].

## Proposed Research Applications

The primary application for the CREB-IN-1 prodrug (3) is in preclinical research where **oral administration** is required to test CREB inhibition in disease models. The parent compound 666-15 remains suitable for **intraperitoneal administration**.

I hope this structured compilation of data and protocols is helpful for your research planning. Should you require further analysis on specific aspects of CREB biology or alternative inhibitors, please feel free to ask.

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## References

1. Design, Synthesis and Biological Evaluation of Prodrugs ... [pmc.ncbi.nlm.nih.gov]
2. Activating Transcription Factor 1 and CREB Are Important for ... [pmc.ncbi.nlm.nih.gov]

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